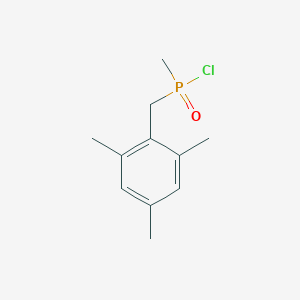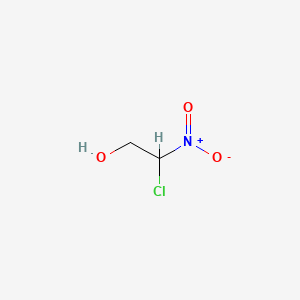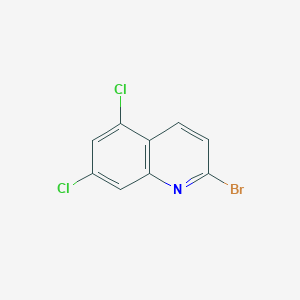![molecular formula C12H14N2O3 B13923532 2-(6-Methoxy-[1,5]naphthyridin-4-yl)-propane-1,3-diol](/img/structure/B13923532.png)
2-(6-Methoxy-[1,5]naphthyridin-4-yl)-propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Methoxy-[1,5]naphthyridin-4-yl)-propane-1,3-diol is a compound belonging to the class of 1,5-naphthyridines. These heterocyclic compounds are known for their significant importance in medicinal chemistry due to their diverse biological activities . The structure of this compound includes a 1,5-naphthyridine core with a methoxy group at the 6th position and a propane-1,3-diol moiety attached to the 4th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-naphthyridines, including 2-(6-Methoxy-[1,5]naphthyridin-4-yl)-propane-1,3-diol, involves several classical synthetic protocols such as Friedländer, Skraup, Semmler-Wolff, and hetero-Diels-Alder reactions . These methods typically involve the condensation of appropriate precursors followed by cyclization and functional group modifications.
Industrial Production Methods
Industrial production of 1,5-naphthyridines often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms has been explored to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Methoxy-[1,5]naphthyridin-4-yl)-propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the naphthyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Substituting agents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-(6-Methoxy-[1,5]naphthyridin-4-yl)-propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(6-Methoxy-[1,5]naphthyridin-4-yl)-propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are ongoing .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other 1,5-naphthyridine derivatives such as:
- 1,5-Naphthyridin-3-ol
- 1,5-Naphthyridin-3-amine
- 6-Bromo-1,8-naphthyridin-2-ol .
Uniqueness
2-(6-Methoxy-[1,5]naphthyridin-4-yl)-propane-1,3-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the propane-1,3-diol moiety enhances its solubility and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C12H14N2O3 |
|---|---|
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
2-(6-methoxy-1,5-naphthyridin-4-yl)propane-1,3-diol |
InChI |
InChI=1S/C12H14N2O3/c1-17-11-3-2-10-12(14-11)9(4-5-13-10)8(6-15)7-16/h2-5,8,15-16H,6-7H2,1H3 |
Clé InChI |
BDHCCZZPNRCTLN-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC2=C(C=CN=C2C=C1)C(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13923480.png)
![2-[2-Amino-4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-(furan-2-yl)acetic acid](/img/structure/B13923482.png)

![3-[(4-Chlorophenyl)methoxy]-2-pyridinecarboxylic acid](/img/structure/B13923490.png)




![6-Bromoimidazo[1,5-a]pyridine-1-carboxaldehyde](/img/structure/B13923517.png)



